FTO-IN-7

Epigenetics RNA Demethylation FTO Inhibition

2-((2,6-Dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl)amino)benzoic acid (FTO-IN-7/MUN36378) is a synthetic FTO inhibitor disclosed in WO 2018157842. With an IC₅₀ of 3.1 μM in cell-free FTO demethylase assays and <15% ALKBH5 inhibition at 10 μM, it serves as a biochemically selective probe to dissect FTO-dependent m⁶A RNA methylation dynamics without confounding ALKBH5 interference. Available from multiple vendors in research quantities, this compound enables dose-response m⁶A elevation studies, SAR expansion within the 2-(phenylamino)benzoic acid class, and head-to-head benchmarking against nanomolar FTO inhibitors. Procure to advance AML epigenetic programs with a well-characterized, intermediate-potency FTO reference inhibitor.

Molecular Formula C18H15Cl2N3O2
Molecular Weight 376.2 g/mol
Cat. No. B11932082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFTO-IN-7
Molecular FormulaC18H15Cl2N3O2
Molecular Weight376.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)O)Cl
InChIInChI=1S/C18H15Cl2N3O2/c1-9-16(10(2)23-22-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(24)25/h3-8,21H,1-2H3,(H,22,23)(H,24,25)
InChIKeyMCENODSHXUWMEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FTO-IN-7 Inhibitor Procurement: Technical Specifications and Baseline Data


FTO-IN-7 (Compound 17, CAS 2243736-37-8) is a small-molecule inhibitor of the fat mass and obesity-associated protein (FTO), an m6A RNA demethylase . It is primarily used as a chemical probe in epigenetic and oncology research, with reported activity in small-cell lung cancer and leukemia models [1]. Its chemical structure (C18H15Cl2N3O2, MW 376.24) defines it as a distinct chemical entity within the broader class of FTO inhibitors .

FTO-IN-7 Procurement: Why Substitution with Alternative FTO Inhibitors Compromises Experimental Integrity


FTO inhibitors exhibit significant heterogeneity in potency and selectivity, making generic substitution highly problematic for research consistency. For instance, within the same patent family, FTO-IN-1 and FB23-2 show distinct potency and selectivity profiles, while the earlier tool compound MO-I-500 (FTO-IN-7d) demonstrates markedly weaker enzyme inhibition [1]. Furthermore, the FTO active site can accommodate diverse chemotypes, meaning inhibitors like the non-steroidal anti-inflammatory drug (NSAID) Meclofenamic acid [2] and the small molecule Dac51 differ fundamentally in their mechanisms and potencies. Substituting FTO-IN-7 without empirical validation of the specific biochemical and cellular profile below will introduce uncontrolled variables in m6A modulation and downstream phenotypic assays.

FTO-IN-7 Quantitative Evidence: Biochemical and Cellular Differentiation Guide


FTO-IN-7 Biochemical Potency vs. MO-I-500 (FTO-IN-7d) in FTO Demethylase Assays

FTO-IN-7 demonstrates a marked improvement in biochemical potency compared to the earlier tool compound MO-I-500 (also known as FTO-IN-7d). FTO-IN-7 exhibits an IC50 of <1 μM against FTO in vitro . In contrast, MO-I-500 shows an IC50 of 8.7 μM under similar in vitro conditions for purified FTO . This >8-fold difference in potency means FTO-IN-7 achieves effective target engagement at substantially lower concentrations.

Epigenetics RNA Demethylation FTO Inhibition m6A Modification

FTO-IN-7 Biochemical Potency vs. FTO-IN-10 in FTO Demethylase Assays

Among recently developed FTO inhibitors, FTO-IN-7 demonstrates superior in vitro potency. FTO-IN-7 inhibits FTO with an IC50 of <1 μM , whereas FTO-IN-10, a distinct inhibitor from a different chemical series, exhibits an IC50 of 4.5 μM . This >4.5-fold difference in potency indicates that FTO-IN-7 is a more efficient inhibitor of FTO's demethylase activity in a cell-free system.

Epigenetics RNA Demethylation FTO Inhibition Autophagy

FTO-IN-7 Biochemical Potency vs. FTO-IN-8 in FTO Demethylase Assays

FTO-IN-7 also compares favorably to FTO-IN-8 (also known as FTO-43) in terms of enzyme inhibition. While FTO-IN-7 achieves an IC50 of <1 μM , FTO-IN-8 is reported to have an IC50 of 5.5 μM . This >5.5-fold difference in potency positions FTO-IN-7 as a more potent biochemical probe for investigating the direct consequences of FTO catalytic inhibition.

Epigenetics RNA Demethylation FTO Inhibition Anti-Proliferative Activity

FTO-IN-7 Chemotype Differentiation and Purity vs. NSAID-based Inhibitors

FTO-IN-7 represents a distinct chemotype compared to earlier FTO inhibitors, such as the NSAID Meclofenamic acid, which exhibits IC50 values of 56.0 and 155.9 μM against hKv2.1 and hKv1.1, respectively, indicating a narrower selectivity profile . FTO-IN-7, with a purity specification of 99.22% , is a defined chemical entity from a focused medicinal chemistry effort (Patent WO 2018157842) aimed at optimizing FTO inhibition. This contrasts with repurposed compounds like Meclofenamic acid, whose primary pharmacology is unrelated to FTO .

Chemical Probe Selectivity FTO Inhibition Chemical Structure

FTO-IN-7 Best-Fit Research and Industrial Application Scenarios


Validating FTO as a Therapeutic Target in Small-Cell Lung Cancer (SCLC)

FTO-IN-7 is indicated for in vitro and in vivo studies investigating FTO's oncogenic role in small-cell lung cancer . Its sub-micromolar potency enables effective FTO inhibition at concentrations that minimize cytotoxicity and off-target effects, making it suitable for long-term proliferation, colony formation, and xenograft studies where target-specific effects must be deconvoluted from general toxicity.

Investigating m6A RNA Demethylation Dynamics in Leukemia Models

As FTO-IN-7 was first disclosed in a patent for leukemia treatment, it is a primary tool for dissecting FTO's role in leukemogenesis [1]. Its high purity and defined chemical structure make it ideal for mechanistic studies using techniques like m6A-seq or MeRIP-seq to map global changes in the m6A epitranscriptome following acute FTO inhibition, providing cleaner datasets than less specific probes.

Comparative Studies of FTO Inhibitor Chemotypes in Cancer Biology

Due to its distinct structure and potency profile compared to other FTO inhibitors like MO-I-500, Dac51, or Meclofenamic acid, FTO-IN-7 is a valuable comparator in studies aiming to differentiate on-target FTO inhibition from chemotype-specific off-target effects. This is essential for establishing robust chemical biology principles in the FTO field and for validating new FTO-targeting modalities.

Standardized Probe for FTO in Metabolic and Neurological Disease Research

While FTO-IN-7 is primarily profiled in cancer, the central role of FTO in adipogenesis and energy homeostasis, as well as neurological functions like learning and memory, makes it a useful tool in these fields . Its improved potency over earlier probes like MO-I-500 allows for more effective target validation in cell types relevant to obesity, diabetes, and neurological disorders.

Quote Request

Request a Quote for FTO-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.